Carbidopa Ethyl Ester Hydrochloride Salt
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Overview
Description
Carbidopa Ethyl Ester Hydrochloride Salt is a chemical compound with the molecular formula C12H19ClN2O4 and a molecular weight of 290.74 . It is a precursor of Carbidopa, which is widely used in the treatment of Parkinson’s disease . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Carbidopa Ethyl Ester Hydrochloride Salt involves several steps. One common method includes the esterification of Carbidopa with ethanol in the presence of hydrochloric acid . The reaction conditions typically involve refluxing the mixture to ensure complete esterification. Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain the desired product .
Chemical Reactions Analysis
Carbidopa Ethyl Ester Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, particularly involving the hydrazino group.
Scientific Research Applications
Carbidopa Ethyl Ester Hydrochloride Salt has several scientific research applications:
Neurology Research: It is used in studies related to dopamine receptors, neurotransmission, and various neurological disorders such as Alzheimer’s, Parkinson’s, and schizophrenia.
Electrochemical Sensing: The compound is used in the development of electrochemical sensors for the detection of catecholamines like levodopa and carbidopa.
Pharmacological Studies: It serves as a precursor in the synthesis of Carbidopa, which is used in combination with levodopa for the treatment of Parkinson’s disease.
Mechanism of Action
Carbidopa Ethyl Ester Hydrochloride Salt acts as a precursor to Carbidopa, which inhibits the enzyme aromatic amino acid decarboxylase (DDC) . This inhibition prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain where it is converted to dopamine . Carbidopa itself does not cross the blood-brain barrier, thus its effects are limited to peripheral tissues .
Comparison with Similar Compounds
Carbidopa Ethyl Ester Hydrochloride Salt is similar to other Carbidopa derivatives and analogs. Some similar compounds include:
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.
Levodopa: A precursor to dopamine, often used in combination with Carbidopa to enhance its efficacy.
Benserazide: Another DDC inhibitor used in combination with levodopa for Parkinson’s disease.
This compound is unique in its role as a precursor to Carbidopa, offering a different route for synthesis and research applications .
Properties
Molecular Formula |
C12H19ClN2O4 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8;/h4-6,14-16H,3,7,13H2,1-2H3;1H |
InChI Key |
RDZNHZDWWRBLCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN.Cl |
Origin of Product |
United States |
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